7-Bromo-6,8-difluoro-N4-methylquinoline-3,4-diamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-6,8-difluoro-N4-methylquinoline-3,4-diamine typically involves multi-step organic reactions. One common method includes the nucleophilic substitution of fluorine atoms on a quinoline precursor, followed by bromination and methylation reactions . The reaction conditions often require the use of polar aprotic solvents, such as dimethylformamide (DMF), and catalysts like palladium on carbon (Pd/C) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-6,8-difluoro-N4-methylquinoline-3,4-diamine undergoes various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halogen atoms being replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles: Amines, thiols
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and substituted quinoline compounds .
Scientific Research Applications
7-Bromo-6,8-difluoro-N4-methylquinoline-3,4-diamine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-Bromo-6,8-difluoro-N4-methylquinoline-3,4-diamine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, thereby affecting various biochemical pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline: Known for its antimalarial properties.
Mefloquine: Another antimalarial drug with a similar quinoline structure.
Brequinar®: An antineoplastic drug used in transplantation medicine and for treating rheumatic arthritis and psoriasis.
Flosequinan: A drug used for treating heart diseases.
Uniqueness
7-Bromo-6,8-difluoro-N4-methylquinoline-3,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of bromine and fluorine atoms enhances its reactivity and potential biological activity .
Properties
Molecular Formula |
C10H8BrF2N3 |
---|---|
Molecular Weight |
288.09 g/mol |
IUPAC Name |
7-bromo-6,8-difluoro-4-N-methylquinoline-3,4-diamine |
InChI |
InChI=1S/C10H8BrF2N3/c1-15-9-4-2-5(12)7(11)8(13)10(4)16-3-6(9)14/h2-3H,14H2,1H3,(H,15,16) |
InChI Key |
LOMQXNLCLGVNHB-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=NC2=C(C(=C(C=C21)F)Br)F)N |
Origin of Product |
United States |
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